4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(2)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRZCLRTCFWQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=CNC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Isopropyl 7h Pyrrolo 2,3 D Pyrimidine and Analogues
General Synthetic Routes to 7H-Pyrrolo[2,3-d]pyrimidine Scaffolds
The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a well-established area of heterocyclic chemistry. Various methods have been developed, leveraging different reaction conditions and starting materials to achieve this versatile scaffold.
Conventional Reaction Conditions and Reagents
Conventional methods for synthesizing the 7H-pyrrolo[2,3-d]pyrimidine skeleton often begin with appropriately substituted pyrimidine (B1678525) or pyrrole (B145914) precursors. A common and efficient route starts from diethyl malonate, proceeding through several steps to yield key intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. researchgate.net Another established multi-step synthesis begins by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane. google.com The resulting product is then reacted with formamidine (B1211174) to construct the pyrimidine ring, followed by cyclization to form the fused pyrrole ring. google.com The final step often involves chlorination using reagents like phosphoryl chloride (POCl₃) to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block for further derivatization. researchgate.netgoogle.com
| Starting Material | Key Intermediate | Number of Steps | Reference |
|---|---|---|---|
| Dimethyl Malonate | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 7 | researchgate.net |
| Diethyl Malonate | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 5 | researchgate.net |
| Ethyl 2-cyanoacetate | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4 | google.com |
| 6-chloro-7-deazapurine | (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | 3 | nih.gov |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical alternative to linear multi-step synthesis. scielo.org.mxresearchgate.net These reactions allow for the construction of complex molecules like pyrrolo[2,3-d]pyrimidines in a single step from simple starting materials, which simplifies purification and reduces waste. scielo.org.mxresearchgate.net A notable example is the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxscielo.org.mx This reaction can be catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol (B145695) at moderate temperatures, affording polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields (73-95%). scielo.org.mxresearchgate.net Other catalysts, such as β-cyclodextrin, have also been employed to provide a greener synthetic route. nih.gov
Microwave-Assisted Synthesis Strategies
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. For instance, an optimized protocol for synthesizing 4-(2-phenylhydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives using ethanol as a solvent achieves yields of 70-82% in just 10-15 minutes at 150°C. researchgate.net Microwave irradiation has also been utilized in one-pot, three-component reactions, combining the benefits of both strategies to rapidly generate diverse functionalized pyrrolo[2,3-d]pyrimidines. nih.gov
Specific Approaches for 4-Substitution in 7H-Pyrrolo[2,3-d]pyrimidine Core
The C4 position of the 7H-pyrrolo[2,3-d]pyrimidine core is a primary site for introducing diversity into the molecule. The most common strategy for C4-substitution involves the use of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. nih.govnih.gov The chlorine atom at this position acts as a good leaving group, readily undergoing nucleophilic aromatic substitution with a wide range of nucleophiles, particularly amines.
For example, amination at the C4 position can be achieved by heating the 4-chloro intermediate with a primary or secondary amine, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as n-butanol. nih.gov This method has been used to synthesize a variety of C4-substituted analogues, including those with complex side chains. nih.govnih.govnih.gov While direct introduction of an isopropyl group via this method is less common in the reviewed literature, the reactivity of the 4-chloro intermediate suggests that it could potentially react with organometallic reagents, such as isopropylmagnesium bromide or other organocuprates, in a transition-metal-catalyzed cross-coupling reaction to form the desired 4-isopropyl derivative.
Derivatization Strategies at Key Positions (e.g., N7, C2, C4, C5, C6)
Beyond the C4 position, other sites on the pyrrolo[2,3-d]pyrimidine scaffold can be functionalized to explore structure-activity relationships and develop new analogues.
| Position | Strategy | Reagents/Reaction Type | Reference |
|---|---|---|---|
| N7 | Protection/Alkylation | SEM-Cl, K₂CO₃, 4-nitrobenzyl bromide | nih.govnih.gov |
| C2 | Chlorination | Phosphoryl chloride or similar | google.com |
| C4 | Nucleophilic Substitution | Amines, DIPEA | nih.govnih.govnih.gov |
| C5 | Halogenation/Coupling | Halogenating agents followed by coupling | nih.govgoogle.com |
| C6 | Cross-Coupling | Suzuki-Miyaura coupling (from iodo-intermediate) | nih.govnih.gov |
N7 Position: The pyrrole nitrogen at the N7 position is readily alkylated or protected. nih.gov Protection is often necessary during multi-step syntheses to prevent unwanted side reactions. A common protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. nih.gov Alkylation can be achieved by treating the N7-unsubstituted scaffold with an alkyl halide, such as 4-nitrobenzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃). nih.gov
C2 Position: The C2 position can be functionalized, often starting from a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. google.com The differential reactivity of the two chlorine atoms can allow for selective substitution at either the C2 or C4 position.
C5 and C6 Positions: Functionalization at the C5 and C6 positions of the pyrrole ring typically requires the introduction of a handle, such as a halogen, to facilitate cross-coupling reactions. nih.gov For instance, an iodinated intermediate at the C6 position can undergo Suzuki-Miyaura coupling with various boronic acids to introduce aryl or other substituents. nih.govnih.gov Similarly, while noted as more challenging, substitution at the C5 position can be accomplished, often via a 5-halo derivative. nih.govgoogle.com
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the 4-position of the pyrrolo[2,3-d]pyrimidine nucleus. This approach typically involves the displacement of a halide, most commonly chloride, from the electron-deficient pyrimidine ring by a nucleophile. The key starting material for these reactions is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. chemicalbook.comnih.gov
While direct substitution with an isopropyl Grignard or organolithium reagent is a plausible route to install the isopropyl group, the literature more broadly covers the use of amine nucleophiles to create a diverse range of 4-amino analogues. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been studied, demonstrating that these reactions can proceed effectively in water under acidic conditions, which offers environmental and cost benefits over traditional organic solvents. nih.gov Similarly, reactions with aliphatic and benzylic amines are also common, often conducted under thermal conditions in solvents like n-butanol. nih.govmdpi.com
The general mechanism involves the attack of the nucleophile at the C4 position, followed by the elimination of the chloride ion. The reactivity of the 4-chloro intermediate makes it a cornerstone in the synthesis of numerous derivatives of the 7H-pyrrolo[2,3-d]pyrimidine system. chemicalbook.com
| Nucleophile | Solvent/Conditions | Product Type | Reference |
|---|---|---|---|
| Aniline Derivatives | Water, HCl | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | nih.gov |
| 1-(6-chloropyridin-3-yl)-N-methylmethanamine | n-BuOH, DIPEA, 120 °C | 4-(N-substituted-amino)-7H-pyrrolo[2,3-d]pyrimidine | mdpi.com |
| Ethyl-4-aminobenzoate | Ethanol, reflux | Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | nih.gov |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example used in the synthesis of 4-substituted pyrrolo[2,3-d]pyrimidines. libretexts.orgorganic-chemistry.org This reaction typically involves the coupling of a halo-pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro- or 4-iodo-7H-pyrrolo[2,3-d]pyrimidine) with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. guidechem.comsigmaaldrich.comnih.govchemscene.com
To synthesize 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine via this method, 4-halo-7H-pyrrolo[2,3-d]pyrimidine would be reacted with isopropylboronic acid. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. mdpi.comnih.gov For example, the coupling of 5-iodo-pyrrolo[2,3-d]pyrimidine derivatives with (6-chloropyridin-3-yl)boronic acid has been successfully achieved using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in an ethanol/water mixture. mdpi.com This demonstrates the utility of the Suzuki-Miyaura reaction for creating C-C bonds at various positions on the pyrrolopyrimidine scaffold.
| Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 5-Iodo-N-methyl-N-(3-methylbenzyl)-7-(SEM)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | (6-chloropyridin-3-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | EtOH/H₂O | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | mdpi.com |
| Unprotected azole halides | Aryl boronic acids | SPhos/XPhos-based precatalysts | K₃PO₄ | Dioxane/H₂O | nih.gov |
Asymmetric Synthesis and Chiral Induction
While this compound itself is an achiral molecule, the principles of asymmetric synthesis are critical for creating chiral analogues, which are common in pharmaceutical applications. nih.govnovartis.com Chiral induction is typically achieved by coupling the pyrrolo[2,3-d]pyrimidine core to a pre-existing chiral building block.
A significant example is the synthesis of 3-{(3R, 4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxo-propionitrile. google.comnih.govgoogleapis.com In this process, the chirality is introduced via a chiral piperidine (B6355638) intermediate. The synthesis of this intermediate can be achieved through methods such as asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral catalyst, or by resolution of a racemic mixture of the piperidine amine using a chiral resolving agent like di-p-toluoyl-L-tartaric acid (L-DPTT). google.com The resulting enantiomerically enriched piperidine derivative is then coupled to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a nucleophilic substitution reaction, transferring the chirality to the final molecule. google.com This strategy underscores how asymmetric synthesis is employed not on the core itself, but on the substituents that will be attached to it.
Intermediate Synthesis and Role in Overall Methodology
The synthesis of this compound and its analogues is highly dependent on the availability of key intermediates. The most pivotal of these is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.govguidechem.comgoogle.comoakwoodchemical.comgoogle.com This intermediate is the primary precursor for introducing a wide variety of substituents at the 4-position through both nucleophilic substitution and cross-coupling reactions. chemicalbook.com
Another important class of intermediates includes other halogenated derivatives, such as 4-iodo-7H-pyrrolo[2,3-d]pyrimidine guidechem.comsigmaaldrich.comchemscene.com and 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. chemicalbook.comachemblock.com These iodo-substituted compounds are often more reactive in palladium-catalyzed coupling reactions compared to their chloro-counterparts, sometimes providing better yields or allowing for milder reaction conditions. For many multi-step syntheses, especially those involving cross-coupling reactions, the nitrogen at the 7-position of the pyrrole ring is often protected, for example, with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to prevent side reactions and improve solubility. mdpi.com This protecting group can be removed in a subsequent step to yield the final 7H-pyrrolo[2,3-d]pyrimidine derivative.
Structure Activity Relationship Sar Studies of 4 Isopropyl 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Influence of Substituents at the 4-Position on Biological Activity
The substituent at the 4-position of the 7H-pyrrolo[2,3-d]pyrimidine ring system has been identified as a critical determinant of biological activity. The presence and nature of the group at this position can significantly impact the compound's inhibitory potential.
Research has demonstrated that a substituent at the 4-position is essential for the biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives. For instance, in studies on antiviral agents against the Zika virus, the absence of a substituent at this position resulted in a complete loss of antiviral activity. mdpi.com The introduction of various alkyl and aryl groups at this position has been explored to optimize activity.
While the specific SAR of the 4-isopropyl group itself is a key focus, broader studies on related pyrimidine (B1678525) derivatives have shown that the nature of the alkyl or aryl substituent greatly influences biological effects. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, a bulky isopropyl group was shown to affect the molecular conformation and stacking interactions.
The introduction of imino and amino groups at the 4-position has been a key strategy in the development of potent inhibitors. These groups, and further substitutions on them, play a crucial role in the interaction with target proteins. For example, in a study of p21-activated kinase 4 (PAK4) inhibitors, the 4-imino group was found to be involved in electrostatic interactions with charged residues in the kinase's active site. nih.gov The orientation of this 4-imino group, influenced by other parts of the molecule, was shown to affect the inhibitor's affinity for the target. nih.gov
Furthermore, the presence of a terminal amino group on the substituent at the 4-position can lead to enhanced hydrogen bonding or electrostatic interactions with surrounding residues, thereby increasing the inhibitory capacity of the compound. nih.gov The comparison between inhibitors with a terminal amino group versus a terminal imino group at this position revealed significant differences in their inhibitory strengths. nih.gov
Table 1: Influence of 4-Position Substituents on Biological Activity
| Compound ID | 4-Position Substituent | Key Feature | Impact on Activity |
| Series A | None | Unsubstituted | Loss of antiviral activity mdpi.com |
| Series B | 4-imino containing moiety | Electrostatic interactions | Crucial for binding to charged residues nih.gov |
| Series C | 4-substituent with terminal amino group | Enhanced H-bonding | Stronger inhibitory capacity nih.gov |
| Series D | 4-substituent with terminal imino group | Different interaction profile | Modulated inhibitory strength nih.gov |
Modulation of Activity via Substitution at the 2-Position
The introduction of a substituted benzene (B151609) ring at the 2-position is a common feature in many potent 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors. The nature and position of substituents on this benzene ring, particularly halogen atoms, can fine-tune the activity. For instance, in the context of PAK4 inhibitors, different halogen atoms (such as fluorine and chlorine) on the 2-benzene ring were found to alter the ring's position and its interactions with the hinge region of the kinase. nih.gov This, in turn, affected the orientation of the 4-imino group and its affinity for surrounding charged residues. nih.gov The presence of an H atom instead of a halogen on the 2-benzene ring resulted in the weakest inhibitory capacity in one study. nih.gov
Table 2: Modulation of Activity by 2-Position Substituents
| Compound ID | 2-Position Substituent | Key Feature | Impact on Activity |
| Inhibitor 5h | 2-benzene ring with halogen | Influences 2-benzene ring position | Affects interactions with hinge region nih.gov |
| Inhibitor 5g | 2-benzene ring with different halogen | Alters 4-imino group orientation | Modulates affinity for charged residues nih.gov |
| Inhibitor 5e | 2-benzene ring with H atom | Less effective interaction | Weakest inhibitory capacity nih.gov |
Structural Modifications at the 7-Position (Pyrrole Nitrogen)
The 7-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, corresponding to the nitrogen atom of the pyrrole (B145914) ring, is another site where structural modifications can significantly impact biological activity. Substituents at this position can influence the compound's solubility, cell permeability, and interaction with the target protein.
In the design of inhibitors for Plasmodium falciparum calcium-dependent protein kinases, various substituents at the N-7 position were explored. nih.gov Both hydrophobic groups, like a cyclopropylmethyl substituent, and hydrophilic groups, such as a 4-piperidinyl moiety, were found to result in favorable docking scores. nih.gov This suggests that the N-7 position can be modified to tune the physicochemical properties of the compounds without necessarily compromising their binding affinity, potentially due to an additional hydrophobic pocket near the carbohydrate-binding region of the target kinase. nih.gov
In the development of Janus kinase 1 (JAK1) selective inhibitors, the 7-position of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core was a key point of attachment for a larger substituent, (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)amino group, which was crucial for the compound's potency and selectivity. rsc.org This highlights the importance of the 7-position in accommodating larger and more complex side chains that can confer selectivity and high affinity for the target kinase.
Table 3: Effect of 7-Position Modifications on Biological Activity
| Compound Series | 7-Position Substituent | Target | Impact on Activity |
| PfCDPK4 Inhibitors | Cyclopropylmethyl | PfCDPK4 | Favorable docking score, indicating good binding potential nih.gov |
| PfCDPK4 Inhibitors | (N-acetylpiperidin-4-yl)methyl | PfCDPK4 | Favorable docking score, indicating good binding potential nih.gov |
| JAK1 Inhibitors | (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)amino | JAK1 | Crucial for potency and selectivity rsc.org |
N-Protection Strategies and Their Implications
In the development of 7H-pyrrolo[2,3-d]pyrimidine derivatives, the nitrogen at the 7-position (N-7) of the pyrrole ring is a key site for modification. Strategic substitution at this position can significantly influence the compound's binding affinity and selectivity. For instance, in the design of inhibitors for targets like the P21-activated kinase 4 (PAK4), the interactions between the inhibitor and the hinge region of the kinase are crucial. Modifications at N-7 can alter these interactions. nih.gov
Studies on bumped kinase inhibitors (BKIs) targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs) have shown that both hydrophobic and hydrophilic groups at the N-7 position can be accommodated. Docking studies revealed that compounds with a cyclopropylmethyl substituent at N-7 exhibited comparable binding scores to those with more hydrophilic 4-piperidinyl groups. nih.gov This flexibility is attributed to an additional hydrophobic pocket near the carbohydrate-binding region of the kinase. nih.gov Furthermore, attaching a piperidine (B6355638) moiety protected by an acyl or Boc-protecting group at N-7 can introduce an additional hydrogen bond with key amino acid residues, such as Glu154, enhancing binding. nih.gov
The synthesis of these derivatives often involves the introduction of substituents at N-7 via nucleophilic substitution reactions on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. nih.gov This strategic modification is a cornerstone in optimizing the pharmacological profile of this class of compounds.
Substituent Effects on Activity and Selectivity
The substituents on the 7H-pyrrolo[2,3-d]pyrimidine core play a pivotal role in determining the compound's activity and selectivity. A systematic exploration of these substitutions has yielded valuable SAR data.
For antiviral activity against Zika virus (ZIKV), a substituent at the 4-position was found to be essential. mdpi.com A compound lacking any substitution at this position was devoid of antiviral activity. mdpi.com The nature of the substituent is also critical; a simple benzyl (B1604629) group at position 4 led to higher toxicity compared to derivatives with substitutions on the phenyl ring. mdpi.com This suggests that specific substitution patterns are preferred for maintaining activity while minimizing cytotoxicity.
In the context of kinase inhibition, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as covalent inhibitors of interleukin-2-inducible T-cell kinase (Itk). Achieving selectivity over other kinases, such as Bruton's tyrosine kinase (Btk), was accomplished by placing an appropriate substituent at a hydration site within the ATP binding pocket of Itk and using a saturated heterocyclic ring as a linker to the reactive group. nih.gov This highlights how targeted substitutions can confer high selectivity.
Similarly, in the development of EGFR tyrosine kinase inhibitors (TKIs), a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized that could covalently bind to mutant EGFR. nih.gov Several of these compounds showed enhanced biological activity and selectivity compared to controls, with one compound, 12i , selectively inhibiting cells with the EGFR activating mutation with up to 493-fold increased efficacy compared to normal cells. nih.gov The selectivity was confirmed in enzymatic assays, where the compound was 104-fold more potent against the T790M mutant EGFR than the wild-type version. nih.gov
The table below summarizes the effects of various substituents on the activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
| Position | Substituent | Target | Effect on Activity | Reference |
| 4 | Unsubstituted | ZIKV | No antiviral activity | mdpi.com |
| 4 | Benzyl | ZIKV | Higher toxicity | mdpi.com |
| 4 | ortho-chlorophenyl | ZIKV | Comparable activity to lead | mdpi.com |
| 4 | para-chlorophenyl | ZIKV | Higher cytotoxicity | mdpi.com |
| - | Covalent warhead | Itk | Potent and selective inhibition | nih.gov |
| - | Acrylamide moiety | EGFR (mutant) | Enhanced activity and selectivity | nih.gov |
Exploration of 5- and 6-Positions of the Pyrrole Ring
Modifications at the C-5 and C-6 positions of the pyrrole ring have been a fruitful area of investigation for tuning the biological properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Effects of Aryl Groups and Other Substitutions
The introduction of aryl groups at the C-5 and C-6 positions has been shown to significantly impact activity. In a series of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines tested for protozoacidal activity, the potency was highly dependent on a 4-hydroxyl group on the 6-aryl ring and a chiral 1-phenylethanamine substituent at the 4-position. nih.gov
For inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), compounds with substitutions at the C-6 position, incorporating a 3-pyridyl unit flanked by various arylamines, proved to be the most potent. mdpi.com In contrast, substitutions at the C-4 and C-5 positions of the pyrrolopyrimidine scaffold resulted in compounds that were surprisingly inactive against this kinase. mdpi.com This underscores the critical importance of the substitution position for specific biological targets.
The synthesis of these derivatives often employs cross-coupling reactions like the Suzuki-Miyaura reaction to introduce aryl or heteroaryl moieties at specific positions of the pyrrole ring. nih.govmdpi.com
Impact of Specific Functional Groups
The nature of the functional groups at the C-5 and C-6 positions has a profound effect on the biological profile of the compounds.
Halogens (Chlorine, Bromine, Iodine): The introduction of halogens, particularly at the C-5 position, is a common strategy. Iodination at C-5 using N-iodosuccinimide (NIS) is a key step in creating an intermediate that can be further functionalized via Suzuki-Miyaura coupling. nih.gov In a series of antitumor agents, the presence of halogens like bromine and iodine at position 3 of the pyrrole ring (structurally related to the 5- and 6-positions of the core) was found to be beneficial for cytotoxicity. mdpi.com
Methoxy (B1213986) Groups: In the design of PfCDPK inhibitors, compounds bearing a methoxy- or ethoxy-naphthyl group at the C-5 position were among the most active. nih.gov For microtubule inhibitors, the incorporation of methoxy substitutions on a 7-benzyl moiety improved the antitumor activity of 5-phenylthio compounds. nih.gov
Sulfur-containing Groups: The introduction of a sulfur linker at C-5 was investigated to optimize the activity of microtubule inhibitors. However, the resulting 5-phenylthio compounds showed decreased antitumor activity compared to their 5-phenylethyl analogs. nih.gov
The following table details the impact of specific functional groups at the 5- and 6-positions.
| Position | Functional Group | Target/Activity | Impact | Reference |
| 5 | Iodo | Synthetic Intermediate | Enables further functionalization via cross-coupling | nih.gov |
| 5 | Methoxy-naphthyl | PfCDPK4 | Promising inhibitory activity | nih.gov |
| 5 | Phenylthio | Microtubule Inhibition | Decreased antitumor activity | nih.gov |
| 6 | 4-hydroxyphenyl | Protozoacidal | Highly dependent for potency | nih.gov |
| 6 | Pyridin-3-yl | CSF1R | Potent inhibition | mdpi.com |
General Pharmacophore Models for 7H-Pyrrolo[2,3-d]pyrimidine Activity
Pharmacophore modeling helps to identify the essential structural features required for a molecule to bind to a specific biological target. For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, several key features have been identified.
A crucial interaction for many kinase inhibitors based on this scaffold is the formation of hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The pyrrolo[2,3-d]pyrimidine core mimics the adenine (B156593) base of ATP, allowing it to form these critical interactions. acs.org For PfCDPK4 inhibitors, important hydrogen bond acceptor/donor interactions occur with key amino acid residues like Asp148 and Tyr150 in the hinge region. nih.gov
Computational studies, including 3D-QSAR and molecular docking, have been used to develop pharmacophore models for various targets. For CDK4/6 inhibitors, a pharmacophore hypothesis (HHHRR_1) was used to screen databases for new active compounds. tandfonline.com This model highlighted key interactions with amino acid residues such as VAL-101, ILE-19, and LYS-147. tandfonline.com
These models generally consist of a combination of features:
Hydrogen Bond Donors and Acceptors: Essential for anchoring the molecule in the active site.
Aromatic Rings: For π-π stacking or hydrophobic interactions.
Hydrophobic Features: To occupy hydrophobic pockets within the binding site.
Scaffold Hopping and Alternative Core Structures
Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different moiety while retaining its biological activity. This approach is used to discover new chemical entities with potentially improved properties such as potency, selectivity, or pharmacokinetics.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully replaced with other bicyclic heteroaromatic systems. Research into antiviral agents against ZIKV demonstrated that 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine can serve as effective alternative core structures. mdpi.comnih.gov
Similarly, in the quest for PfCDPK inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine scaffold was investigated as an alternative to the previously successful 1H-pyrazolo[3,4-d]pyrimidine core found in bumped kinase inhibitors. nih.gov While some active compounds were identified, the study concluded that the pyrrolo[2,3-d]pyrimidine scaffold did not adequately compare with the pyrazolo[3,4-d]pyrimidine scaffold for this specific target. nih.gov A scaffold hopping approach was also used to design a new class of Mps1 inhibitors for breast cancer treatment, starting from a different core structure and arriving at the 7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.gov
This strategy has also been applied to inhibitors of Protein Kinase B (Akt), where the pyrrolo[2,3-d]pyrimidine bicycle was compared to 7-azaindole , oxopurine, and pyrazolo[3,4-b]pyridine. acs.org The choice of the core structure significantly impacted both potency and selectivity. acs.org
| Original Scaffold | Alternative Scaffold | Target | Outcome | Reference |
| 7H-pyrrolo[2,3-d]pyrimidine | 9H-purine | ZIKV | Effective alternative core | mdpi.comnih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine | 1H-pyrazolo[3,4-d]pyrimidine | ZIKV | Effective alternative core | mdpi.comnih.gov |
| 1H-pyrazolo[3,4-d]pyrimidine | 7H-pyrrolo[2,3-d]pyrimidine | PfCDPKs | Less effective for this target | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine | 7-azaindole | Protein Kinase B (Akt) | Similar potency, but unselective | acs.org |
Mechanistic Investigations of Biological Activities of 4 Isopropyl 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Kinase Inhibition Mechanisms
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have emerged as a significant class of kinase inhibitors. nih.gov Their mechanism of action often involves direct interaction with the ATP-binding site of various kinases, leading to the modulation of cellular signaling pathways implicated in diseases such as cancer.
Research has demonstrated the ability of 7H-pyrrolo[2,3-d]pyrimidine derivatives to target a range of specific kinases with varying degrees of potency and selectivity.
PAK4 (p21-activated kinase 4): Overexpression of PAK4 is linked to various cancers. nih.govnih.gov Studies have investigated 7H-pyrrolo[2,3-d]pyrimidine derivatives as competitive inhibitors of PAK4, with some compounds showing significant inhibitory capacity. nih.govnih.gov Molecular dynamics simulations have been employed to understand the binding modes and inhibitory mechanisms of these derivatives against PAK4. nih.govnih.gov
EGFR (Epidermal Growth Factor Receptor): The EGFR tyrosine kinase is a key target in cancer therapy. researchgate.net 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidines have been identified as a potent class of EGFR inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.net These compounds have shown high selectivity for EGFR over other kinases like c-Src and v-Abl. researchgate.net
CSF1R (Colony-Stimulating Factor-1 Receptor): CSF1R is a receptor tyrosine kinase crucial for the function of macrophages and has been implicated in various disorders. nih.gov A series of highly selective pyrrolo[2,3-d]pyrimidines have been developed as subnanomolar inhibitors of CSF1R. nih.gov These compounds show excellent selectivity against other kinases within the platelet-derived growth factor receptor (PDGFR) family. nih.gov
LRRK2 (Leucine-Rich Repeat Kinase 2): Mutations in the LRRK2 gene are linked to Parkinson's disease. A novel series of potent LRRK2 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been discovered and optimized. nih.gov One such derivative is 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475). nih.gov
Multi-Targeted Inhibition: Some halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have demonstrated the ability to inhibit multiple kinases. mdpi.com For instance, compound 5k was found to be a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to the known multi-targeted kinase inhibitor sunitinib. mdpi.com
A primary mechanism by which 7H-pyrrolo[2,3-d]pyrimidine derivatives inhibit kinases is through competition with ATP for its binding site on the enzyme. nih.govresearchgate.net This mode of inhibition is a common strategy for the development of kinase inhibitors.
Molecular docking and dynamics simulations have provided insights into the specific binding interactions. nih.gov For PAK4 inhibitors, key interactions occur with the hinge region, β-sheets, and charged residues surrounding the inhibitor's 4-substituent. nih.govnih.gov The interaction with the hinge region is a major determinant of their inhibitory capacity. nih.gov Similarly, a proposed binding mode for 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines at the ATP-binding site of EGFR has been developed based on structure-activity relationship (SAR) studies. researchgate.net For pyrazolo[3,4-d]pyrimidine analogues, an alternative binding mode where the compound is flipped 180 degrees has been suggested, which could lead to new classes of specific kinase inhibitors. rsc.orgresearchgate.net
The conformational state of the DFG (Asp-Phe-Gly) motif in the activation loop of kinases is a critical determinant of their activity. Inhibitors are often classified as type I, binding to the active "DFG-in" conformation, or type II, binding to the inactive "DFG-out" conformation.
Derivatives of pyrrolo[2,3-d]pyrimidine have been shown to target the "DFG-out" conformation. nih.gov For instance, the crystal structure of a highly selective pyrrolo[2,3-d]pyrimidine inhibitor in complex with CSF1R revealed that the protein adopts a DFG-out-like binding conformation. nih.gov Targeting this inactive conformation can be a strategy to achieve inhibitor selectivity, as the DFG-out states of different kinases are often more distinct than their active DFG-in states. nih.gov The "DFG flip" from the in to the out conformation involves a significant conformational change and can be influenced by factors such as the protonation state of the DFG aspartate. deshawresearch.com
The selectivity of kinase inhibitors is crucial for minimizing off-target effects. 7H-pyrrolo[2,3-d]pyrimidine derivatives have been profiled against panels of kinases to determine their selectivity.
For example, 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines demonstrated high selectivity for EGFR over non-receptor tyrosine kinases like c-Src and v-Abl, as well as serine/threonine kinases such as PKC alpha and PKA. researchgate.net Similarly, a series of covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold showed excellent selectivity for Interleukin-2-inducible T-cell kinase (Itk) over Bruton's tyrosine kinase (Btk) and other structurally related kinases. researchgate.net The optimization of these inhibitors involved strategic placement of substituents to interact with specific sites in the ATP binding pocket of Itk. researchgate.net
Table 1: Kinase Inhibition by 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative Class | Target Kinase(s) | Inhibition Mechanism | Key Findings |
|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidines | PAK4 | ATP-Competitive | Interactions with hinge region are crucial for inhibition. nih.gov |
| 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidines | EGFR | ATP-Competitive | Low nanomolar IC50 values and high selectivity. researchgate.net |
| Pyrrolo[2,3-d]pyrimidines | CSF1R | Type II (DFG-out) | Subnanomolar inhibition and high selectivity over PDGFR family. nih.gov |
| 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile | LRRK2 | Not specified | Potent inhibition of a Parkinson's disease-associated kinase. nih.gov |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Multi-targeted | Compound 5k shows potency comparable to sunitinib. mdpi.com |
| Covalent 7H-pyrrolo[2,3-d]pyrimidines | Itk | Covalent, Irreversible | Excellent selectivity over Btk. researchgate.net |
Antiviral Mechanisms
In addition to their anticancer potential, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated promising antiviral activity, particularly against flaviviruses.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a key structural feature for eliciting antiviral activity against Zika virus (ZIKV). nih.govnih.gov Further studies have shown that these compounds and their analogs can also inhibit other flaviviruses like Dengue virus (DENV). nih.govmdpi.com
The investigation of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines revealed several compounds that offered greater than 90% protection against DENV. nih.gov Notably, some of the most potent inhibitors against ZIKV also exhibited the highest antiviral activity against DENV, suggesting a potential common mechanism of action. nih.govmdpi.com While the precise molecular target of these antiviral agents is yet to be fully elucidated, they represent a new chemotype for the design of small molecules against this important group of human pathogens. nih.govnih.gov
Table 2: Antiviral Activity of this compound Derivatives
| Virus | Compound Class | Key Findings |
|---|---|---|
| Zika Virus (ZIKV) | 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and analogs | The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key feature for antiviral activity. nih.govnih.gov |
| Dengue Virus (DENV) | 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and analogs | Several compounds provided >90% protection against DENV. nih.gov |
Putative Molecular Targets in Viral Pathways
While the precise molecular targets for many antiviral applications of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives are still under investigation, research has identified promising antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). mdpi.comnih.gov Although the exact viral or host proteins these compounds interact with to exert their anti-flavivirus effects have not yet been fully elucidated, they represent a novel chemotype for the development of antiflaviviral agents. mdpi.comnih.gov
In the context of coronaviruses, specific derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as inhibitors of the SARS-CoV-2 macrodomain 1 (Mac1). nih.gov These compounds are believed to function through molecular mimicry of adenine (B156593), allowing them to fit into the ADP-ribose binding pocket of the Mac1 enzyme. nih.gov By inhibiting Mac1, these compounds can suppress coronavirus replication. nih.gov
| Virus | Putative Target/Mechanism | Reference |
| Zika Virus (ZIKV) | Molecular target not yet elucidated. mdpi.comnih.gov | mdpi.com, nih.gov |
| Dengue Virus (DENV) | Molecular target not yet elucidated. mdpi.comnih.gov | mdpi.com, nih.gov |
| SARS-CoV-2 | Inhibition of Macrodomain 1 (Mac1) enzyme activity. nih.gov | nih.gov |
Antibacterial Mechanisms
A key antibacterial mechanism of certain 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of the bacterial cell division protein, FtsZ. nih.gov FtsZ, a homolog of eukaryotic tubulin, is essential for the formation of the Z-ring at the site of cell division. nih.gov The derivative designated as compound B₆ has been shown to interact with Xanthomonas oryzae pv. oryzae FtsZ (XooFtsZ) and inhibit its GTPase activity. nih.gov This inhibition of GTPase activity is a critical event, as it disrupts the normal dynamics of FtsZ polymerization and depolymerization required for cell division.
The inhibition of FtsZ function by 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives has a direct and observable impact on bacterial cell morphology. By disrupting the formation and function of the Z-ring, these compounds prevent cytokinesis, leading to the elongation of bacterial cells. nih.gov This ultimately results in cell death, highlighting the potent antibacterial effect of targeting this essential cell division protein. nih.gov
Mechanisms of Apoptosis Induction and Cell Cycle Arrest
Certain halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov For instance, compound 5k was found to trigger apoptosis in HepG2 cells. nih.gov This was accompanied by a notable increase in the expression of the pro-apoptotic proteins caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Furthermore, a pyrrolo[2,3-d]pyrimidin-4-one derivative, YCH3124, has been shown to disrupt cell cycle progression by causing an arrest in the G1 phase and inducing significant apoptosis in CHP-212 cells. nih.gov This compound was also found to lead to the accumulation of p53 and p21, proteins known to be involved in cell cycle regulation and apoptosis. nih.gov Similarly, other pyrazolo[4,3-d]pyrimidine derivatives have been shown to arrest cells in the S and G2/M phases and induce apoptosis in various cancer cell lines. nih.gov
| Compound | Effect | Cell Line | Mechanism | Reference |
| 5k | Apoptosis and Cell Cycle Arrest | HepG2 | Increase in caspase-3 and Bax, decrease in Bcl-2 | nih.gov |
| YCH3124 | G1 Phase Cell Cycle Arrest and Apoptosis | CHP-212 | Accumulation of p53 and p21 | nih.gov |
| Pyrazolo[4,3-d]pyrimidine derivatives | S and G2/M Phase Cell Cycle Arrest and Apoptosis | Various cancer cell lines | Not specified | nih.gov |
Molecular Level Interactions and Key Binding Regions (e.g., hinge region, beta-sheets)
Molecular dynamics simulations and co-crystallization studies have provided insights into the specific interactions between 7H-pyrrolo[2,3-d]pyrimidine derivatives and their protein targets. In the case of p21-activated kinase 4 (PAK4), these inhibitors have been shown to form strong interactions with the hinge region and β-sheets of the kinase domain. nih.gov The hinge region, in particular, appears to be a critical binding site, with the inhibitor forming multiple hydrogen bonds with the backbone of this region. nih.gov
Similarly, a pyrrolo[2,3-d]pyrimidine inhibitor of the colony-stimulating factor-1 receptor (CSF1R) kinase was found to bind to the hinge backbone of the kinase. nih.gov The pyrimidine (B1678525) N1-atom acts as a hydrogen bond acceptor from the NH of a cysteine residue in the hinge, while the pyrrole (B145914) NH donates a hydrogen bond to the carbonyl oxygen of the same residue. nih.gov These interactions are crucial for the potent and selective inhibition of these kinases.
Computational and in Silico Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 7H-pyrrolo[2,3-d]pyrimidine, docking studies have been instrumental in understanding their interactions with a variety of biological targets, including protein kinases and bacterial proteins.
Research on 4-substituted derivatives targeting the bacterial protein Filamenting temperature-sensitive mutant Z (FtsZ) has utilized molecular docking to reveal key binding interactions. nih.gov These simulations show that the pyrrolo[2,3-d]pyrimidine core often forms crucial hydrogen bonds within the active site. For instance, the N1 and N7-H of the pyrimidine (B1678525) and pyrrole (B145914) rings, respectively, frequently act as hydrogen bond donors and acceptors with backbone residues of the target protein.
In the context of kinase inhibition, docking studies on compounds targeting p21-activated kinase 4 (PAK4) have shown that the pyrrolo[2,3-d]pyrimidine nucleus binds in the ATP-binding pocket, forming hydrogen bonds with the hinge region residues. nih.gov The substituent at the C4 position extends into a specific pocket where its size, shape, and chemical nature dictate additional interactions, such as van der Waals or electrostatic forces, with surrounding amino acid residues. nih.gov Similarly, in studies of Janus kinase 1 (JAK1) inhibitors, docking was used to ascertain the binding conformations of pyrrolo[2,3-d]pyrimidin-4-amine derivatives, which informed further dynamic studies. nih.gov
A hypothetical docking of 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine into a kinase active site would likely show the isopropyl group occupying a hydrophobic pocket, contributing to the binding affinity through non-polar interactions. The orientation and stability of this interaction would be a key determinant of the compound's inhibitory potency.
Molecular Dynamics Simulations to Elucidate Binding Modes and Inhibitory Mechanisms
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of these interactions over time and accounting for the flexibility of both the ligand and the protein.
In a study of four different 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations showed that the main binding regions with PAK4 were the hinge region, specific β-sheets, and charged residues surrounding the 4-substituent. nih.gov The simulations demonstrated that while the interaction with the hinge region was the primary driver of inhibitory capacity, the differences in substituents at other positions affected the orientation of the 4-imino group and its affinity for surrounding residues, leading to variations in inhibitory strength. nih.gov Similarly, MD simulations have been used to confirm the stability of 4-substituted derivatives in the active site of the FtsZ protein. nih.gov
Binding Free Energy Calculations (e.g., MM/PBSA)
To provide a more quantitative estimate of binding affinity, binding free energy calculations are often performed on snapshots from MD simulation trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach for this purpose. This method calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.
This technique was applied to a series of 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4 to understand the differences in their inhibitory capacities. nih.govresearchgate.net The calculations can decompose the total binding free energy into contributions from different energy components, such as van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy.
For the PAK4 inhibitors, MM/PBSA calculations revealed that electrostatic and van der Waals interactions were the primary drivers for the binding of the inhibitors. nih.gov By comparing the calculated binding free energies for different derivatives, researchers can correlate these values with experimentally determined inhibitory concentrations (e.g., IC50), providing a theoretical basis for observed activity differences. Such calculations could predict whether a 4-isopropyl substituent provides a favorable energetic contribution to the binding compared to other alkyl or aryl groups at the same position.
Table 1: Illustrative Binding Free Energy Components from MM/PBSA Calculation for a Pyrrolo[2,3-d]pyrimidine Derivative Note: This table is a generalized representation based on typical MM/PBSA studies and does not represent specific data for this compound.
| Energy Component | Value (kcal/mol) | Contribution to Binding |
|---|---|---|
| ΔE_vdw (van der Waals) | -45.5 | Favorable |
| ΔE_ele (Electrostatic) | -20.1 | Favorable |
| ΔG_polar (Polar Solvation) | +25.8 | Unfavorable |
| ΔG_nonpolar (Non-polar Solvation) | -4.2 | Favorable |
| ΔG_bind (Total Binding Free Energy) | -44.0 | Overall Favorable |
Theoretical Simulations for Selective Activity
A critical goal in drug design is achieving selectivity for the intended target over other related proteins to minimize off-target effects. Theoretical simulations play a crucial role in understanding the structural basis of selectivity. By comparing the binding modes and interaction energies of a ligand with different protein targets, computational models can predict its selectivity profile.
For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, studies have focused on achieving selectivity among different kinases. For example, research has been conducted to discover derivatives that are selective covalent inhibitors of Interleukin-2-inducible T-cell kinase (Itk) over other structurally related kinases like Bruton's tyrosine kinase (Btk). Computational modeling in such studies is key to identifying subtle differences in the ATP-binding pockets of these kinases. Placing specific substitution groups that can exploit these differences is crucial for achieving selectivity. A simulation might show that a 4-isopropyl group fits well into a hydrophobic pocket in the target kinase but causes a steric clash in a closely related off-target kinase, thus conferring selectivity.
Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET analysis)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital part of modern drug discovery, allowing for the early-stage filtering of compounds with poor pharmacokinetic profiles. Several studies on novel 7H-pyrrolo[2,3-d]pyrimidine derivatives include ADMET analysis to assess their drug-likeness. nih.govmdpi.com
These predictions are based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, and polar surface area. Commonly used frameworks include Lipinski's Rule of Five. For instance, a favorable pharmacokinetic profile was predicted for a 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivative (compound B6) developed as an FtsZ inhibitor. nih.gov Similarly, ADMET properties were evaluated for derivatives designed as colony-stimulating factor 1 receptor (CSF1R) inhibitors. mdpi.com
Table 2: Predicted ADMET Properties for a Representative Pyrrolo[2,3-d]pyrimidine Derivative Note: This table is a generalized representation based on typical in silico predictions.
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | < 500 g/mol | Good absorption/permeation |
| LogP (Lipophilicity) | 1-3 | Balanced solubility and permeability |
| Hydrogen Bond Donors | ≤ 5 | Adheres to Lipinski's Rule |
| Hydrogen Bond Acceptors | ≤ 10 | Adheres to Lipinski's Rule |
| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.
For the pyrrolo[2,3-d]pyrimidine class of compounds, 2D and 3D-QSAR studies have been successfully applied. For example, a QSAR study on derivatives as CDK4 inhibitors generated models with high correlation coefficients, indicating their predictive power. benthamdirect.comeurekaselect.com Another study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors developed robust comparative molecular field analysis (CoMFA) models. nih.gov
These models generate contour maps that visualize the regions around the molecular scaffold where certain properties are predicted to enhance or diminish activity. For example, a CoMFA map might show a sterically favored region (often colored green) where a bulky group like isopropyl at the C4 position would be predicted to increase biological activity. Conversely, a sterically disfavored region (colored yellow) would indicate that such a group would decrease activity. These models serve as a powerful guide for rational drug design, allowing medicinal chemists to prioritize the synthesis of compounds with the highest probability of success. nih.govbookpi.org
Preclinical Research Models and in Vitro/in Vivo Efficacy Excluding Clinical Human Trials
In Vitro Cell-Based Assays
In vitro studies are fundamental to determining the cellular and molecular activity of novel chemical entities. Derivatives of the 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold have been subjected to a variety of cell-based assays to elucidate their therapeutic potential.
The cytotoxic effects of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been extensively evaluated against a panel of human cancer cell lines. These studies measure the concentration of a compound required to inhibit the growth of or kill 50% of the cells in a culture (IC₅₀).
One study detailed the synthesis of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives. nih.gov Several of these compounds, including 5e, 5h, 5k, and 5l, exhibited modest cytotoxic effects against multiple cancer cell lines, with IC₅₀ values ranging from 29 to 59 µM against HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) cells. nih.gov
Another series of tricyclic pyrrolo[2,3-d]pyrimidine-imines demonstrated potent and selective activity. mdpi.com Specifically, compounds 8f and 8g showed significant antitumor activity against the HT-29 colon cancer cell line, with IC₅₀ values of 4.55 µM and 4.01 µM, respectively. mdpi.com
Furthermore, pyrrolo[2,3-d]pyrimidine derivatives incorporating urea (B33335) moieties have shown promise. nih.gov Compound 10a was found to be a highly potent derivative against PC3 prostate cancer cells (IC₅₀ = 0.19 µM), while compound 10b was effective against MCF-7 cells (IC₅₀ = 1.66 µM), and compound 9e showed strong activity against A549 lung cancer cells (IC₅₀ = 4.55 µM). nih.gov In studies targeting p21-activated kinase 4 (PAK4), compounds 5n and 5o displayed potent cytotoxicity against the MV4-11 leukemia cell line, with IC₅₀ values of 7.8 nM and 38.3 nM, respectively.
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Compound 5k | MDA-MB-231 | Breast | 31 µM | nih.gov |
| Compound 8f | HT-29 | Colon | 4.55 µM | mdpi.com |
| Compound 8g | HT-29 | Colon | 4.01 µM | mdpi.com |
| Compound 9e | A549 | Lung | 4.55 µM | nih.gov |
| Compound 10a | PC3 | Prostate | 0.19 µM | nih.gov |
| Compound 10b | MCF-7 | Breast | 1.66 µM | nih.gov |
| Compound 5n | MV4-11 | Leukemia | 7.8 nM |
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been investigated for its potential to inhibit viral replication. Research has identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as promising antiviral agents against flaviviruses, a group that includes significant human pathogens. mdpi.comnih.gov
In studies targeting the Zika virus (ZIKV), a hit compound (Compound 1 ) with a 7H-pyrrolo[2,3-d]pyrimidine core was identified, exhibiting an EC₅₀ value of 5.25 µM in a reporter assay. mdpi.com Subsequent structure-activity relationship (SAR) studies led to the identification of analogs, such as compounds 8 and 11 , with potent anti-ZIKV activity. mdpi.comnih.gov These compounds were also tested against the Dengue virus (DENV), where they demonstrated significant inhibitory effects, with several derivatives providing over 90% protection against the virus in cell culture. mdpi.com While the precise molecular target of these compounds is yet to be determined, they represent a new chemotype for the design of small-molecule inhibitors against flaviviruses. mdpi.comnih.gov No specific studies detailing activity against Bovine Viral Diarrhea Virus (BVDV) were identified.
While research into the antibacterial properties of this scaffold against the plant pathogen Xanthomonas oryzae pv. oryzae is limited, studies have shown that 7H-pyrrolo[2,3-d]pyrimidine derivatives possess activity against other bacterial species. The bacterial cell division protein FtsZ has been identified as a potential target for this class of compounds. acs.org The general antibacterial potential of the pyrrolo[2,3-d]pyrimidine core has been noted in broader studies. nih.gov
A primary focus of research on 7H-pyrrolo[2,3-d]pyrimidines has been their activity as kinase inhibitors. nih.gov These compounds are designed to compete with ATP for the binding site of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
CSF1R: A series of highly selective pyrrolo[2,3-d]pyrimidines have been developed as subnanomolar inhibitors of Colony-stimulating factor-1 receptor (CSF1R), a key tyrosine kinase in macrophage development.
EGFR: The scaffold is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net One derivative, Compound 5k , inhibited EGFR with an IC₅₀ of 40 nM. nih.gov This activity is a key reason for the scaffold's investigation in cancer therapy. rjeid.com
PAK4: 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied as competitive inhibitors of p21-activated kinase 4 (PAK4), an enzyme linked to various cancers. nih.gov
LRRK2: The derivative PF-06447475 was identified as a highly potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, a target of interest in Parkinson's disease research.
FAK: Certain pyrazolo[4,3-d]pyrimidine derivatives, which are bioisosteres of the pyrrolo[2,3-d]pyrimidine scaffold, have been shown to induce dephosphorylation of Focal Adhesion Kinase (FAK). nih.gov
Src family: While direct inhibition of Src family kinases by 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidines is not extensively documented, related pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors, suggesting the potential of this general class of compounds to target this family of kinases. mdpi.com
Multi-kinase Inhibition: Compound 5k also showed potent inhibitory activity against Her2 (IC₅₀ = 65 nM) and VEGFR2 (IC₅₀ = 98 nM), demonstrating its potential as a multi-targeted kinase inhibitor. nih.gov
| Compound | Target Kinase | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound 5k | EGFR | 40 nM | nih.gov |
| Compound 5k | Her2 | 65 nM | nih.gov |
| Compound 5k | VEGFR2 | 98 nM | nih.gov |
| Compound 5k | CDK2 | 204 nM | nih.gov |
| PF-06447475 | LRRK2 | Potent Inhibition | |
| Various | CSF1R | Subnanomolar Inhibition |
Flow cytometry analysis has been used to determine the effect of 7H-pyrrolo[2,3-d]pyrimidine derivatives on the cell cycle progression of cancer cells. Treatment with these compounds often leads to cell cycle arrest, preventing cancer cells from proliferating.
For example, compound 5k was shown to induce cell cycle arrest in the G0/G1 phase in HepG2 hepatocellular carcinoma cells. nih.gov Similarly, compound 9e caused A549 lung cancer cells to arrest in the G0/G1 phase. nih.gov Another study on a 7-H-pyrrolo[2,3-di]pyrimidine derivative (7-HPPD) also demonstrated a significant increase in the proportion of U251 glioma cells in the G0/G1 phase following treatment. ajol.info This G0/G1 arrest effectively halts DNA replication and ultimately contributes to the anti-proliferative effects of these compounds. nih.gov
A crucial mechanism of anticancer agents is the induction of apoptosis, or programmed cell death. Several studies have confirmed that 7H-pyrrolo[2,3-d]pyrimidine derivatives can trigger this process in cancer cells.
Mechanistic investigations of compound 5k in HepG2 cells revealed a notable increase in the pro-apoptotic proteins caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov This indicates that the compound induces apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov The induction of apoptosis was also observed in glioma cells treated with the derivative 7-HPPD, which resulted in chromatin condensation and the formation of apoptotic bodies. ajol.info Scanning electron microscopy of these treated cells showed morphological changes consistent with apoptosis, such as cell rounding and the development of membrane projections. ajol.info
Cell Migration/Invasion Assays
There is no specific information available from the conducted searches regarding the evaluation of this compound in cell migration or invasion assays.
In Vivo Efficacy Models (Non-Human)
Anti-inflammatory Animal Models (e.g., Rat Paw Edema, Formalin-induced Paw Edema, Cotton Pellet-induced Granuloma)
No specific studies were identified that report the use of this compound in standard anti-inflammatory animal models such as rat paw edema, formalin-induced paw edema, or cotton pellet-induced granuloma. While derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been assessed for anti-inflammatory properties, data for this particular isopropyl-substituted compound is not present in the search findings.
Antibacterial Animal Models
The search results did not yield any studies describing the in vivo efficacy of this compound in antibacterial animal models.
Models for Autoimmune and Inflammatory Disorders (e.g., Experimental Autoimmune Uveitis, Endotoxin Induced Uveitis for JAK inhibitors)
While the 7H-pyrrolo[2,3-d]pyrimidine core is central to several JAK inhibitors investigated for autoimmune and inflammatory disorders, there is no specific mention of this compound being tested in models of experimental autoimmune uveitis or endotoxin-induced uveitis.
Future Directions and Research Opportunities
Design of Novel 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Analogues with Enhanced Potency and Selectivity
The design and synthesis of novel analogues of this compound are pivotal for improving their biological activity and selectivity. A primary strategy involves the chemical modification of the core scaffold. For instance, the introduction of various substituents on the pyrrolo[2,3-d]pyrimidine nucleus can significantly impact potency and selectivity. Research on related pyrrolo[2,3-d]pyrimidine derivatives has shown that substitutions at different positions can lead to enhanced inhibitory activity against specific molecular targets. mdpi.comnih.gov
One approach is the hybridization of the this compound scaffold with other pharmacophoric fragments. This strategy aims to combine the structural features of different bioactive molecules to create a new hybrid compound with improved therapeutic properties. For example, incorporating fragments from known kinase inhibitors could lead to analogues with dual-targeting capabilities or improved pharmacokinetic profiles. mdpi.com
Furthermore, the exploration of bioisosteric replacements for the isopropyl group at the C4 position could yield valuable structure-activity relationship (SAR) data. Replacing the isopropyl moiety with other alkyl, cycloalkyl, or aryl groups can modulate the compound's interaction with the target protein's binding site, potentially leading to increased potency and selectivity.
Investigation of Undiscovered Molecular Targets
While pyrrolo[2,3-d]pyrimidines are well-known as kinase inhibitors, the full spectrum of molecular targets for this compound and its derivatives remains to be elucidated. nih.gov Future research should focus on comprehensive target identification and validation studies.
One avenue of investigation is the exploration of its potential as a multi-targeted kinase inhibitor. Many cancers are driven by redundant signaling pathways, and targeting multiple kinases simultaneously can be a more effective therapeutic strategy. mdpi.comnih.gov Screening this compound analogues against a broad panel of kinases could reveal novel target profiles and opportunities for developing drugs with unique mechanisms of action.
Beyond kinases, it is crucial to investigate other potential molecular targets. For instance, some pyrrolo[2,3-d]pyrimidine derivatives have shown activity against non-kinase targets. Unbiased screening approaches, such as chemical proteomics and phenotypic screening, could uncover novel mechanisms of action and expand the therapeutic potential of this compound class.
Development of Advanced Synthetic Strategies
Efficient and versatile synthetic routes are essential for the rapid generation of diverse libraries of this compound analogues for SAR studies. While several methods for the synthesis of the pyrrolo[2,3-d]pyrimidine core exist, the development of more advanced and greener synthetic strategies is a key research objective. google.comrsc.org
Modern synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, can offer significant advantages over traditional batch processes, including reduced reaction times, improved yields, and enhanced safety profiles. Applying these technologies to the synthesis of this compound and its derivatives would accelerate the drug discovery process.
Furthermore, the development of novel catalytic methods for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold would be highly beneficial. For example, new C-H activation strategies could allow for the direct introduction of substituents at various positions on the heterocyclic core, providing access to novel chemical space and facilitating the synthesis of previously inaccessible analogues.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling and experimental validation is a powerful strategy for the rational design of novel drug candidates. researchgate.net In the context of this compound, computational tools can be employed to predict the binding modes of analogues with their molecular targets, estimate their binding affinities, and predict their ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Molecular docking and molecular dynamics simulations can provide valuable insights into the key interactions between the compound and its target protein, guiding the design of new analogues with improved binding characteristics. nih.gov For example, these simulations can help identify pockets in the binding site that can be exploited by introducing specific functional groups on the this compound scaffold.
Quantitative structure-activity relationship (QSAR) studies can also be employed to build predictive models that correlate the chemical structures of analogues with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.
Exploration of New Therapeutic Areas
While the primary focus for many pyrrolo[2,3-d]pyrimidine derivatives has been oncology, the therapeutic potential of this compound may extend to other disease areas. nih.gov The diverse biological activities reported for this class of compounds suggest that they could be effective in treating a range of conditions.
For example, several pyrrolo[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory properties, suggesting their potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. nih.govnih.gov The investigation of this compound and its analogues in relevant preclinical models of inflammation is a promising area for future research.
Furthermore, some compounds with this core structure have shown antiviral activity. mdpi.com Given the urgent need for new antiviral agents, screening libraries of this compound derivatives against a panel of viruses could lead to the discovery of novel antiviral therapies. The exploration of this scaffold in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, should also be considered.
Q & A
Q. What synthetic strategies are effective for introducing isopropyl groups at the 4-position of pyrrolo[2,3-d]pyrimidine?
The primary method involves acid-catalyzed nucleophilic substitution of a 4-chloro precursor with isopropylamine. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with isopropylamine in isopropanol under reflux (12–48 hours) with HCl as a catalyst, yielding substituted derivatives. Adjusting reaction time and solvent polarity (e.g., using aprotic solvents) may improve yields for bulky substituents like isopropyl . Typical yields for analogous reactions range from 27% to 94% depending on substituent steric effects .
Q. Which spectroscopic techniques are critical for confirming the structure of 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine?
- 1H/13C NMR : Aromatic protons in the pyrrolo[2,3-d]pyrimidine core resonate between δ 7.0–8.3 ppm. The isopropyl group’s methyl protons appear as a septet (δ ~1.2–1.4 ppm), and the methine proton as a doublet (δ ~3.5–4.0 ppm) .
- HRMS : Exact mass confirmation is essential. For C9H12N4, the calculated [M+H]+ is 177.1134. validated similar derivatives with <0.5 ppm mass error .
Q. What in vitro assays are suitable for initial biological screening of 4-isopropyl derivatives?
Use MTT or CellTiter-Glo assays to evaluate cytotoxicity across cancer cell lines (e.g., MV4-11 leukemia, HeLa). Compare results to normal fibroblasts to assess selectivity. demonstrated that 6-methyl analogs (35a) showed low micromolar IC50 in cancer cells but lacked selectivity .
Advanced Research Questions
Q. How should researchers design SAR studies to optimize the selectivity of 4-substituted pyrrolo[2,3-d]pyrimidines for cancer cells?
- Substitution Patterns : Systematically vary substituents at positions 4 (isopropyl), 5 (halogens), and 7 (alkyl/aryl). found 2-substituted analogs lost activity, while 6-methyl derivatives improved potency .
- Transport Mechanisms : Incorporate polar groups (e.g., nitrobenzyl) to exploit active transport via hENT1, as seen in N6-nitrobenzyl derivatives .
- Selectivity Index : Calculate IC50 ratios between cancer (e.g., MDA-MB-231) and normal cells (e.g., MRC-5 fibroblasts) .
Q. What methodologies resolve contradictions in cytotoxicity data between substituted analogs?
- Mechanistic Profiling : Use kinase inhibition assays (e.g., PAK4, EGFR) to identify off-target effects. linked PAK4 inhibition (IC50 = 2.7 nM) to MV4-11 cell apoptosis .
- Metabolic Stability : Assess liver microsomal stability. Pevonedistat (39) showed limited clinical efficacy despite enzymatic potency, highlighting metabolic challenges .
Q. How can computational modeling predict the binding mode of 4-isopropyl derivatives to kinase targets?
- Molecular Docking : Use crystal structures (e.g., PAK4 PDB: 2X4Z) to identify hydrogen bonds with hinge regions (e.g., Glu329 in PAK4). validated docking predictions with enzymatic IC50 correlations .
- MD Simulations : Analyze binding stability over 100 ns to prioritize analogs with strong hydrophobic interactions .
Q. What strategies improve the pharmacokinetic profile of 4-substituted pyrrolo[2,3-d]pyrimidines?
- logP Optimization : Target logP 2–5 for blood-brain barrier penetration. ’s CRF1 antagonist (logP 3.8) achieved CNS activity via balanced lipophilicity .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance solubility. ’s 5-ethyl derivative maintained kinase inhibition despite low aqueous solubility .
Q. How do substituents at the 4-position influence kinase inhibition mechanisms?
- Active-Site Binding : Bulkier groups (e.g., isopropyl) may occupy hydrophobic pockets in kinases like EGFR or CDK2. showed chloro/ethyl substituents disrupted ATP-binding via steric hindrance .
- Enzymatic Assays : Measure IC50 shifts against mutant kinases (e.g., T790M EGFR) to validate binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
